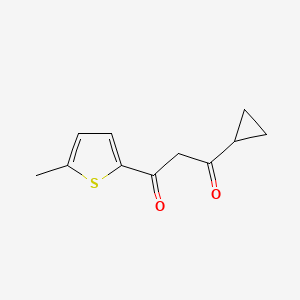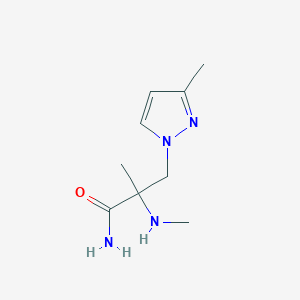![molecular formula C19H32N4O4S B13484888 Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B13484888.png)
Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate is a versatile chemical compound used in various scientific research applications. It exhibits exceptional properties that enable it to be utilized in drug discovery, medicinal chemistry, and organic synthesis.
Méthodes De Préparation
The synthesis of tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate typically involves multi-step reactions. One common method includes the reaction of 4-amino-2-(diethylsulfamoyl)aniline with tert-butyl 4-piperazine-1-carboxylate under specific conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Analyse Des Réactions Chimiques
Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various organic compounds.
Biology: It is used in the development of biologically active molecules.
Medicine: The compound is explored for its potential therapeutic properties in drug discovery.
Industry: It is utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate: This compound has a methyl group instead of the diethylsulfamoyl group, leading to different chemical properties and applications.
Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate: The presence of a chlorine atom instead of the diethylsulfamoyl group results in distinct reactivity and uses.
Propriétés
Formule moléculaire |
C19H32N4O4S |
|---|---|
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H32N4O4S/c1-6-23(7-2)28(25,26)17-14-15(20)8-9-16(17)21-10-12-22(13-11-21)18(24)27-19(3,4)5/h8-9,14H,6-7,10-13,20H2,1-5H3 |
Clé InChI |
QUBCKASPUCGHHN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)N2CCN(CC2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



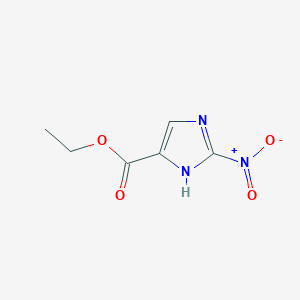

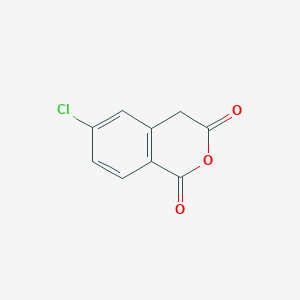
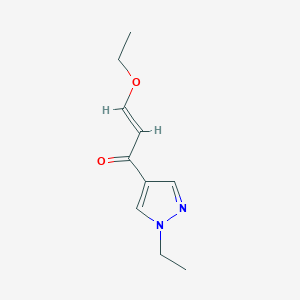
![3-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13484833.png)
amine hydrochloride](/img/structure/B13484840.png)

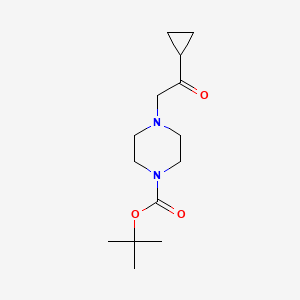
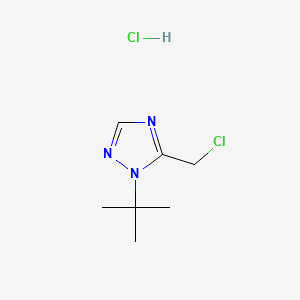
![1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride](/img/structure/B13484895.png)
